methyl 2-(2-chlorophenyl)-2-cyanoacetate
Description
Methyl 2-(2-chlorophenyl)-2-cyanoacetate is a specialized organic compound characterized by a 2-chlorophenyl ring, a cyano (-CN) group, and a methyl ester moiety. Its molecular formula is C₁₀H₈ClNO₂, with a molecular weight of 209.63 g/mol. The compound’s structure combines electron-withdrawing groups (chlorine and cyano) with an ester functional group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
The compound is synthesized via nucleophilic substitution or condensation reactions involving 2-chlorophenyl precursors and cyanoacetate derivatives. Its stability under acidic conditions and reactivity in cyclization or alkylation reactions are notable .
Properties
CAS No. |
1218951-01-9 |
|---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-cyanoacetate |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-5,8H,1H3 |
InChI Key |
BSKRTOCOQBTIBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)C1=CC=CC=C1Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-chlorophenyl)-2-cyanoacetate can be synthesized through various methods. One common approach involves the reaction of 2-chlorobenzyl cyanide with methyl chloroformate in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of the cyano group.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-chlorophenyl)-2-cyanoacetic acid.
Reduction: 2-(2-chlorophenyl)-2-aminoacetate.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H8ClNO2
- Molecular Weight : Approximately 223.64 g/mol
- Structure : The compound features a cyano group, a methyl ester, and a chlorophenyl substituent, contributing to its unique chemical reactivity and biological profile.
Organic Synthesis
Methyl 2-(2-chlorophenyl)-2-cyanoacetate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several key reactions:
- Nucleophilic Substitution : The cyano group can be substituted by nucleophiles such as amines or alcohols.
- Hydrolysis : The ester group can undergo hydrolysis to yield the corresponding carboxylic acid.
- Reduction : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
| Reaction Type | Key Reagents | Major Products Formed |
|---|---|---|
| Nucleophilic Substitution | Sodium methoxide, ammonia | Substituted amides or alcohols |
| Hydrolysis | HCl or NaOH | 2-chlorophenylacetic acid |
| Reduction | Lithium aluminum hydride | 2-(2-chlorophenyl)ethylamine |
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications:
- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Target Bacteria |
|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus, Escherichia coli |
| Ethyl 2-(3-chlorophenyl)-2-cyanoacetate | Antimicrobial | Proteus mirabilis, Serratia marcescens |
- Cytotoxic Effects : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, showing promise as a potential anticancer agent.
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (leukemia) | ~10 | Induction of apoptosis |
| A549 (lung cancer) | ~15 | Cell cycle arrest |
| HT-29 (colorectal) | ~12 | Apoptosis induction |
Industrial Applications
In the industrial sector, this compound is utilized for the production of specialty chemicals and materials. Its derivatives are often employed in the synthesis of agrochemicals and pharmaceuticals.
Cytotoxicity in Cancer Research
A study evaluated the cytotoxic effects of various derivatives of cyanoacetates on cancer cell lines. This compound demonstrated significant anti-proliferative effects on K562 cells with an IC50 value comparable to established chemotherapeutic agents.
Antimicrobial Activity Evaluation
Research focused on evaluating the antimicrobial properties of chloro-substituted cyanoacetates found that this compound exhibited effective inhibition against a range of bacterial strains, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of methyl 2-(2-chlorophenyl)-2-cyanoacetate depends on its chemical reactivity. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 2-(2-chlorophenyl)-2-cyanoacetate with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Structural Analogs with Varying Substituents
Key Observations :
- Electron-Withdrawing Groups: The cyano group in this compound enhances electrophilicity compared to analogs like methyl 2-(2-chlorophenyl)acetate, which lacks the cyano moiety. This increases reactivity in nucleophilic additions (e.g., Knoevenagel condensations) .
- Steric Effects : The tert-butyl ester in the dithiazole analog (C₁₂H₁₃ClN₂O₂S₂) improves steric hindrance, enhancing stability under acidic conditions compared to methyl esters .
Reactivity and Stability
- Acid Resistance: this compound is stable under mild acidic conditions (e.g., HCl 37%), unlike tert-butyl esters, which require stronger acids for hydrolysis .
- Demethylation Resistance: Unlike ethyl or methyl esters in other analogs (e.g., methyl 2-chloro-2-cyclopropylideneacetate), this compound resists demethylation using BBr₃ or NaI/TMSCl, likely due to electron withdrawal from the cyano group stabilizing the ester .
Biological Activity
Methyl 2-(2-chlorophenyl)-2-cyanoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of methyl cyanoacetate with 2-chlorobenzaldehyde under basic conditions. This process can yield high purity and yield, making it suitable for further biological evaluations.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of cyanoacetic acid have been evaluated for their activity against human adenocarcinoma-derived adherent cell lines such as colon (LoVo), ovary (SK-OV-3), and breast (MCF-7) cancer cells. The results indicated that certain derivatives demonstrated dose-dependent cytotoxicity, with some reducing cell viability by over 70% at higher concentrations (400 µM) .
| Compound | Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|---|
| 5a | LoVo | 400 | 52.48 |
| 5b | SK-OV-3 | 400 | 60.33 |
| 5c | MCF-7 | 400 | 41.82 |
Antibacterial Activity
Additionally, the compound's structural analogs have been evaluated for antibacterial properties. A study focusing on structure-activity relationships revealed that modifications at specific positions on the aromatic ring significantly influenced antibacterial efficacy. Compounds with a free amine group at the C-2 position showed enhanced antibiofilm activity, suggesting that the presence of chlorophenyl and cyano groups may contribute to this effect .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups, such as the chlorophenyl moiety, enhances lipophilicity and cellular uptake, which may lead to increased bioactivity. Studies indicate that variations in substituents can modulate both anticancer and antibacterial activities significantly.
Case Studies
- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of pyrrolo[1,2-b]pyridazine derivatives demonstrated that compounds structurally related to this compound exhibited potent anticancer activity against various cell lines, with IC50 values indicating strong inhibition of cell growth .
- Antibacterial Evaluation : Another study highlighted the antibacterial potential of compounds derived from cyanoacetic acid, showing that certain derivatives could inhibit biofilm formation in bacterial cultures significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
